molecular formula C5H9NO B186009 2-Oxa-6-azaspiro[3.3]heptane CAS No. 174-78-7

2-Oxa-6-azaspiro[3.3]heptane

Cat. No.: B186009
CAS No.: 174-78-7
M. Wt: 99.13 g/mol
InChI Key: HPJALMWOZYIZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-6-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 2,6-Dioxaspiro[3.3]heptane
  • 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane
  • 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
  • 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one
  • 2-Oxa-6-azaspiro[3.5]nonane

Uniqueness: Compared to these similar compounds, 2-Oxa-6-azaspiro[3.3]heptane stands out due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in the synthesis of drug-like molecules and other complex structures .

Properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJALMWOZYIZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630658
Record name 2-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174-78-7
Record name 2-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-6-azaspiro[3.3]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the advantages of isolating 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt compared to its oxalate salt form?

A1: While this compound is commonly isolated as an oxalate salt, research indicates that isolating it as a sulfonic acid salt offers significant advantages. These advantages include enhanced stability and improved solubility. [] The enhanced stability makes the sulfonic acid salt more suitable for storage and handling, while the increased solubility allows for a wider range of reaction conditions to be explored when using this compound as a building block for further synthesis. This ultimately broadens the potential applications of this compound in various chemical reactions.

Q2: Why is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane considered a key intermediate in pharmaceutical development?

A2: 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1) serves as a crucial starting material for synthesizing TBI-223, a promising drug candidate currently under development for treating tuberculosis. [] The development of a practical and scalable synthesis for this intermediate, as described in the research, represents a significant advancement towards the cost-effective production of TBI-223. This has the potential to significantly impact the accessibility of this critical tuberculosis treatment.

Q3: How can this compound be utilized in the synthesis of novel heterocyclic compounds?

A3: Research highlights the successful synthesis of a novel spirocyclic oxetane-fused benzimidazole utilizing this compound as a starting material. [] This involved converting the spirocyclic oxetane into an o-cycloalkylaminoacetanilide, followed by an oxidative cyclization using Oxone® in formic acid. This approach led to the formation of an expanded spirocyclic oxetane, which successfully yielded the desired [1,2-a] ring-fused benzimidazole. This demonstrates the versatility of this compound as a building block for synthesizing complex heterocyclic systems with potential biological activities.

Q4: Can computational chemistry offer insights into the properties of this compound derivatives?

A4: Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the photophysical properties and potential applications of NpImidazole derivatives containing the this compound moiety. [] These studies provide valuable information about the two-photon absorption (TPA) characteristics, triplet state lifetimes, and potential for use in photodynamic therapy (PDT) and as fluorescent probes. For instance, incorporating specific electron-donating groups on the NpImidazole core, like the this compound, resulted in compounds with significantly enhanced TPA and long triplet state lifetimes. This information is crucial for designing and synthesizing improved heavy-atom-free photosensitizers for PDT and developing sensitive and selective fluorescent probes for detecting specific analytes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.